molecular formula C13H20N4O2 B2877826 1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine CAS No. 2034380-50-0

1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine

Cat. No.: B2877826
CAS No.: 2034380-50-0
M. Wt: 264.329
InChI Key: PENUFOSBVOMHHK-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine (CAS 2034380-50-0) is a high-purity heterocyclic compound designed for advanced drug discovery and medicinal chemistry research. This molecule features a piperazine core strategically substituted with a 1-methylimidazol-2-yl group and an oxolane-3-carbonyl moiety, making it a versatile scaffold for developing novel bioactive molecules . The imidazole and piperazine functionalities are known to enhance binding affinity to biological targets, while the oxolane (tetrahydrofuran) carbonyl group contributes to improved solubility and metabolic stability, offering optimized pharmacokinetic properties for lead compound development . Emerging studies highlight its significant research value as a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme critically involved in microtubule acetylation and autophagy regulation . This selective profile is particularly advantageous for neurodegenerative disease research, as it may help reduce neurotoxic protein aggregation. Furthermore, its well-defined synthetic route ensures high purity and reproducibility, supporting its utility in constructing complex molecules. Preclinical studies indicate this compound exhibits a favorable pharmacokinetic profile with efficient brain penetration, making it a valuable candidate for central nervous system-targeted research . It is also investigated as a prodrug linker in antibody-drug conjugates (ADCs), where its piperazine backbone facilitates efficient conjugation to monoclonal antibodies . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)12(18)11-2-9-19-10-11/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENUFOSBVOMHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine typically involves multi-step organic reactions. One possible route could involve:

    Formation of the piperazine ring: Starting with a suitable diamine and a dihalide.

    Substitution with the methyl-imidazole group: Using a nucleophilic substitution reaction.

    Attachment of the tetrahydrofuran moiety: Through a coupling reaction, possibly using a Grignard reagent or a similar organometallic compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran moiety.

    Reduction: Reduction reactions could target the imidazole ring or the carbonyl group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated tetrahydrofuran, while reduction could produce a reduced imidazole derivative.

Scientific Research Applications

While comprehensive data tables and well-documented case studies regarding the applications of "1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine" are not available within the provided search results, the information present does allow for a focused discussion on its potential applications in scientific research, particularly in medicinal chemistry.

This compound is a synthetic organic compound. It features a piperazine ring that is substituted with both a methyl-imidazole group and a tetrahydrofuran moiety. Such compounds are frequently investigated for their potential biological activities and uses in medicinal chemistry.

Key Chemical Information

  • IUPAC Name : $$4-(1-methylimidazol-2-yl)piperazin-1-yl]-(oxolan-3-yl)methanone
  • InChI : InChI=1S/C13H20N4O2/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)12(18)11-2-9-19-10-11/h3-4,11H,2,5-10H2,1H3
  • CAS Number : 2034380-50-0
  • Molecular Formula : C13H20N4O2

Imidazole Derivatives in Synthesis
(1-Methyl-1H-imidazol-2-yl)methanol derivatives can be synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole . These derivatives can then be converted into carbonyl compounds by using the imidazolium group as a leaving group .

Mechanism of Action

The mechanism of action for 1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Diversity in Piperazine Derivatives

Piperazine-based compounds exhibit diverse bioactivities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Substituents Key Features Biological Activity (if reported) Reference
Target Compound 1-Methylimidazol-2-yl, oxolane-3-carbonyl Hybrid imidazole-oxolane; potential solubility enhancement Not explicitly reported N/A
HBK14 () 2,6-Dimethylphenoxy, 2-methoxyphenyl Phenolic ether groups; lipophilic substituents Likely CNS-targeted (analogous to arylpiperazine antidepressants)
Compound 9h () Nitroimidazole, triazole, benzyl Nitro group (electron-withdrawing); triazole (hydrogen bonding) Anticancer (tested against solid tumors)
5cg () Benzimidazole, pyrrolidine, carboxamide Rigid benzimidazole core; carboxamide (polar interactions) Synthesized for potential anticancer activity
(2E)-4-(2-Methoxyphenyl)-piperazine () Methoxyphenyl, cinnamyl Methoxy (electron-donating); conjugated double bond Antibacterial (Gram-positive/-negative)
3a–k () Thiazolylhydrazone, fluorophenyl Fluorine-enhanced bioavailability; hydrazone (chelating potential) AChE inhibitory activity

Pharmacological Activity Trends

  • Anticancer Potential: Nitroimidazole-triazole-piperazine hybrids () demonstrated activity against solid tumors, likely due to nitro group-mediated DNA damage and triazole-mediated target binding . The target compound lacks a nitro group but may leverage imidazole’s interactions for similar applications.
  • Antibacterial Activity: Methoxyphenyl-cinnamyl piperazines () showed efficacy against Gram-positive/-negative bacteria, attributed to membrane disruption via lipophilic cinnamyl groups .
  • Enzyme Inhibition : Thiazolylhydrazone-piperazines () inhibited acetylcholinesterase (AChE), suggesting utility in neurodegenerative diseases. The fluorophenyl group in these analogs enhances blood-brain barrier penetration, a feature absent in the target compound .

Key Structural Determinants of Bioactivity

  • Imidazole vs.
  • Oxolane vs. Nitro Groups : The oxolane-3-carbonyl group likely improves solubility over nitroimidazoles () but may sacrifice redox-mediated cytotoxicity .
  • Substituent Lipophilicity: Phenolic ethers () and cinnamyl groups () enhance membrane permeability, whereas the target compound’s oxolane may prioritize metabolic stability .

Biological Activity

1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperazine ring substituted with a methyl-imidazole group and an oxolane moiety. The synthesis typically involves multi-step organic reactions, including the formation of the piperazine ring, substitution with the methyl-imidazole group, and attachment of the oxolane moiety through coupling reactions.

Synthetic Route Overview

StepDescription
1Formation of the piperazine ring from suitable diamines and dihalides.
2Nucleophilic substitution to introduce the methyl-imidazole group.
3Coupling reaction to attach the oxolane moiety, potentially using Grignard reagents.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly concerning its potential as a pharmaceutical agent.

The mechanism of action is likely related to its interaction with specific biological targets such as enzymes or receptors. Compounds with similar structures often modulate activity through binding interactions with G-protein coupled receptors (GPCRs) or ion channels .

In Vitro Studies

In vitro studies highlighted that derivatives of imidazole can induce apoptosis in cancer cell lines. For instance, compounds exhibiting imidazole structures showed antiproliferative effects in colon cancer cells (Colo320), suggesting that modifications to such scaffolds could enhance biological efficacy .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understanding the viability of new compounds in clinical settings. Compounds structurally related to this compound have shown varying degrees of metabolic stability and protein binding characteristics. For example, one study indicated low intrinsic clearance rates in mouse hepatic microsomes, which is favorable for drug development .

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